1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride typically involves the reaction of azepane and piperazine with a suitable propanone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. The industrial production process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride include other piperazine derivatives such as:
- 1-(4-Methylpiperazin-1-yl)propan-2-one
- 1-(4-Ethylpiperazin-1-yl)propan-2-one
- 1-(4-Phenylpiperazin-1-yl)propan-2-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines an azepane ring with a piperazine ring and a propanone moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
CAS No. |
2825005-70-5 |
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Molecular Formula |
C13H26ClN3O |
Molecular Weight |
275.82 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-piperazin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H25N3O.ClH/c1-12(15-10-6-14-7-11-15)13(17)16-8-4-2-3-5-9-16;/h12,14H,2-11H2,1H3;1H |
InChI Key |
LZDPEADWMKAJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)N2CCNCC2.Cl |
Origin of Product |
United States |
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